2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrile

Descripción

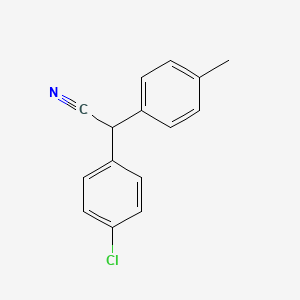

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c1-11-2-4-12(5-3-11)15(10-17)13-6-8-14(16)9-7-13/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOSGPIEIZHCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the nitrile group from an appropriate precursor. Various methods have been reported, including one-pot reactions that optimize yield and efficiency. The compound is synthesized through reactions involving chlorinated phenyl and p-tolyl groups, often utilizing potassium cyanide in a base-assisted reaction scheme.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies evaluated its cytotoxic effects against several cancer cell lines, including:

- Cervical Cancer (SISO)

- Bladder Cancer (RT-112)

The compound showed promising results with IC50 values ranging from 2.87 to 3.06 µM, indicating its potential as an effective anticancer agent compared to standard treatments like cisplatin, which has an IC50 of approximately 0.24–1.22 µM .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity. Studies indicated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating efficacy in inhibiting bacterial growth .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

These findings suggest that this compound may serve as a lead compound in the development of new antimicrobial agents.

The mechanism underlying the biological activity of this compound appears to involve multiple pathways. For anticancer effects, it is hypothesized that the compound interferes with cellular proliferation mechanisms, potentially through apoptosis induction and cell cycle arrest . The antimicrobial action may be attributed to disrupting bacterial cell membrane integrity and inhibiting essential metabolic processes .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound reveal that modifications on the phenyl rings significantly influence biological activity. The presence of electron-withdrawing groups (like chlorine) enhances potency against cancer cells by stabilizing reactive intermediates during metabolic processes .

Case Studies

-

Case Study on Anticancer Activity :

A study involving a series of synthesized compounds based on the structure of this compound found that variations in substituents led to differing levels of cytotoxicity in cervical and bladder cancer cell lines. Compounds with additional halogen substitutions exhibited increased potency. -

Case Study on Antimicrobial Efficacy :

Another investigation focused on the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. The study demonstrated that the compound effectively inhibited bacterial growth at concentrations comparable to traditional antibiotics .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrile exhibit cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the structure could enhance the anticancer potency of derivatives. For instance, derivatives bearing electron-withdrawing groups, such as chlorine, demonstrated significant growth inhibitory properties against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values comparable to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Structure | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| 4e | Cl at 4-position | 2.87–3.06 | Cervical SISO |

| Reference Drug | Cisplatin | 0.24–1.22 | Cervical SISO |

| 5l | N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene) | Not specified | Bladder RT-112 |

2. Analgesic and Anesthetic Potential

The compound's structural features suggest possible interactions with neural receptors relevant for pain modulation. Preliminary studies have indicated that derivatives may exhibit analgesic properties, making them candidates for further investigation in pain management therapies.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate nitriles with substituted phenyl groups. The structure-activity relationship (SAR) studies emphasize that small modifications in the chemical structure can significantly influence biological activity.

Table 2: Structural Variants and Biological Activity

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride | Carboxylic acid group addition | Enhanced analgesic effects |

| 2-(Diethylamino)acetonitrile | Lacks p-tolyl group | Reduced potency as NAPE-PLD inhibitor |

Industrial Applications

Beyond pharmacological uses, this compound is also explored in materials science for its potential as a building block in organic synthesis. Its derivatives are being investigated for applications in:

- Organic Electronics : As a component in organic light-emitting diodes (OLEDs).

- Polymer Chemistry : Serving as a monomer in the synthesis of novel polymers with specific electronic or mechanical properties.

Case Studies

Several studies have examined the biological effects and applications of related compounds:

-

Cytotoxicity Studies : A comprehensive evaluation of various derivatives demonstrated that structural modifications could lead to enhanced efficacy against cancer cell lines.

"The most active compounds exhibited IC50 values significantly lower than those of standard treatments, indicating their potential as effective anticancer agents."

- Analgesic Research : Investigations into the analgesic properties of related compounds revealed promising results, suggesting that these compounds could serve as templates for developing new pain relief medications.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile

- Structure : Replaces the p-tolyl group with a 6-chloropyridazine ring.

- This compound demonstrated antimicrobial activity, suggesting substituent-dependent bioactivity .

(E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile (1ab)

- Structure : Incorporates a 3-oxoindolin-2-ylidene group alongside the p-tolyl substituent.

- Impact: The conjugated indolinone system increases planarity and π-stacking ability, relevant for molecular docking studies. Synthesized via oxidative cyclization (79–90% yield) .

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

- Structure: Features an amino group and additional methyl substitution on the chlorophenyl ring.

- Impact: The amino group enhances polarity (logP = 4.12; water solubility = 2.293 mg/L at 25°C), making it less lipophilic than the target compound. Used as an impurity in Closantel Sodium Salt, an anthelmintic drug .

Physicochemical Properties

| Property | Target Compound | 2-(4-Amino-2-chloro-5-methylphenyl) analogue | 2-(p-tolyl)-3-oxoindolinylidene derivative |

|---|---|---|---|

| logP | Estimated ~4.5 (lipophilic) | 4.12 | Higher due to aromatic indolinone |

| Water Solubility | Low (similar to chlorophenyl) | 2.293 mg/L at 25°C | Likely insoluble |

| Reactivity | Electrophilic at nitrile | Enhanced polarity due to -NH₂ | Conjugated system stabilizes nitrile |

Spectroscopic and Structural Insights

- NMR Data : Silylated derivatives (e.g., 2-(4-chlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile) show distinct ¹H-NMR signals (δ 5.47 ppm for the methine proton), reflecting electronic shielding effects .

- Crystallography: No direct data for the target compound, but analogues with bulky substituents (e.g., adamantane derivatives) exhibit defined stereocenters relevant to bioactivity .

Métodos De Preparación

Table 1: Key Parameters of One-Pot Method

| Parameter | Details |

|---|---|

| Raw materials | Chlorobenzyl cyanide, 4-chloro-2-nitrotoluene |

| Reaction type | Condensation followed by reduction |

| pH adjustment | 6–7 (using formic, acetic, or oxalic acid) |

| Reducing agent | Hydrazine hydrate |

| Catalyst and carrier | Used (specific catalyst not detailed) |

| Temperature | 60–80°C during reduction |

| Molar ratio (hydrazine hydrate : nitrotoluene) | 1.5–4 : 1 |

| Product isolation | No intermediate isolation; one-pot |

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-pot condensation & reduction | Single vessel, pH and temperature controlled, hydrazine hydrate reduction | Efficient, avoids intermediate isolation, good yield | Requires careful pH and temperature control, use of hydrazine |

| Stepwise condensation & transformation | Separate condensation and functional group modification steps | Flexibility in modifying substituents, well-established | Longer synthesis time, requires purification steps |

| Solvent-free or inert solvent methods (related) | High temperature, base catalysis, minimal catalyst use | High yield, short reaction time | Requires precise temperature control, may need base addition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrile?

- The compound can be synthesized via Lewis acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes. For example, Yb(OTf)₃ catalyzes the reaction of cyclopropane derivatives with sulfenamides, yielding structurally related acetonitrile-containing products. Optimization of solvent (e.g., DCE), temperature (25°C), and stoichiometry (10 mol% catalyst) is critical for reproducibility .

- Key analytical validation : Post-synthesis, elemental analysis (e.g., C, H, N percentages) and mass spectrometry (e.g., ESI-MS) are essential to confirm purity and structure, as seen in similar compounds .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight confirmation (e.g., calculated vs. observed m/z for derivatives like 2-(4-Chlorophenyl)isoindolin-1-one) .

- ¹H NMR in CDCl₃ resolves stereochemical and electronic environments, particularly for aromatic protons and nitrile groups .

- Elemental analysis (e.g., %C, %H, %N) must align with theoretical values within ±0.3% to confirm purity, as demonstrated in related acetonitrile derivatives .

Advanced Research Questions

Q. How does this compound participate in multicatalytic systems or flow chemistry?

- The compound or its derivatives (e.g., 2-(p-tolyl)-2-((trimethylsilyl)oxy)acetonitrile) can act as intermediates in supported ionic liquid phase (SILP) catalysis . These systems enable continuous flow reactions, enhancing reaction efficiency and scalability. For example, SILP catalysts facilitate N-atom insertion reactions in heterocycle synthesis .

- Mechanistic insight : The nitrile group may coordinate with metal catalysts (e.g., Cu₂O nanoparticles), enabling C–N bond formation in quinazolinone derivatives .

Q. How can researchers resolve discrepancies between experimental and calculated analytical data (e.g., elemental analysis)?

- Case study : For a derivative, calculated C: 59.88% vs. found C: 59.84% . Such minor deviations may arise from residual solvents or hygroscopicity. Mitigation strategies include:

- Purification : Recrystallization or column chromatography (e.g., silica gel with Pet. ether/EtOAc gradients) .

- Analytical calibration : Use of internal standards and repeated measurements to reduce instrument error .

Q. What role does this compound play in synthesizing biologically active heterocycles?

- It serves as a precursor for quinazolinones , a class of bioactive heterocycles. For instance, Cu₂O nanoparticles catalyze its reaction with benzamides to form 2-(4-chlorophenyl)-3-phenylquinazolin-4(3H)-one, a scaffold with potential pharmacological activity .

- Reaction design : Optimize temperature (80–100°C), solvent (DMSO/H₂O), and catalyst loading (5–10 mol%) to maximize yield .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Catalyst leaching : In flow systems, immobilization of catalysts (e.g., ionic liquids on silica) improves stability .

- Byproduct formation : Monitor reaction progress via TLC or inline spectroscopy to terminate reactions at optimal conversion (e.g., 12–24 hours) .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- DFT calculations predict electrophilic/nucleophilic sites based on frontier molecular orbitals. For example, the nitrile group’s electron-withdrawing nature directs substitution at the para positions of the aryl rings .

- Docking studies : Model interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.